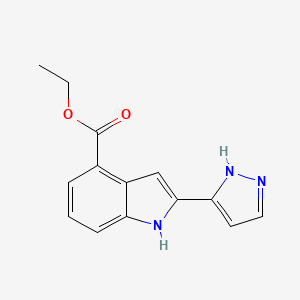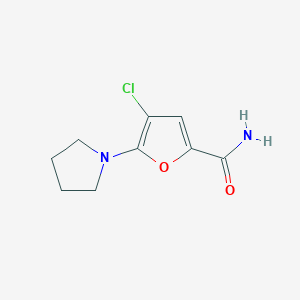
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a furan ring, a chloro substituent, and a pyrrolidinyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- involves several steps, typically starting with the preparation of the furan ring followed by the introduction of the chloro and pyrrolidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.
Chemical Reactions Analysis
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites or altering the function of target molecules, resulting in changes in cellular processes.
Comparison with Similar Compounds
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- can be compared with other similar compounds, such as:
2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(1-pyrrolidinyl)-: This compound has a similar structure but with dimethyl groups instead of the original substituents.
2-Furancarboxamide, 4-chloro-N-phenyl-5-(1-pyrrolidinyl)-: Another similar compound with a phenyl group replacing the original substituents
Properties
CAS No. |
826991-40-6 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-5-pyrrolidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-5-7(8(11)13)14-9(6)12-3-1-2-4-12/h5H,1-4H2,(H2,11,13) |
InChI Key |
HDJGXFSMKXSUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(O2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


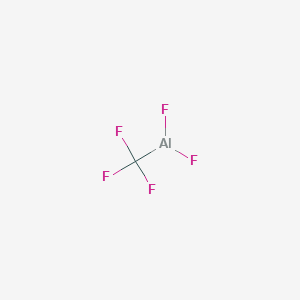
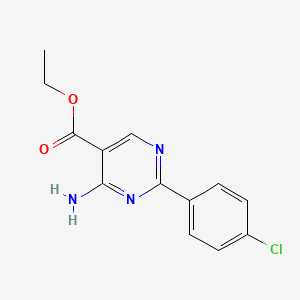
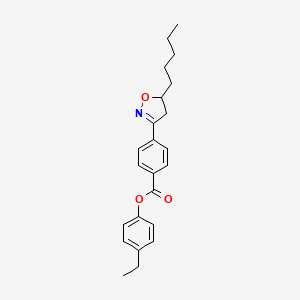
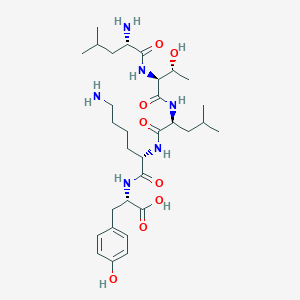
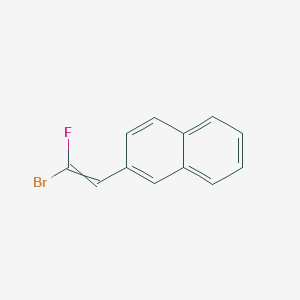

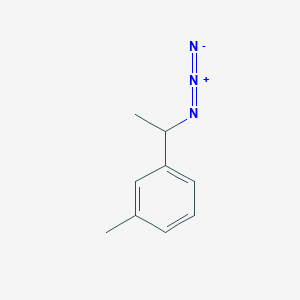

![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)

